molecular formula C23H17Cl2N3O5S B12051707 ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 330846-86-1

ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12051707
CAS No.: 330846-86-1
M. Wt: 518.4 g/mol
InChI Key: QANTZUBOBNWZKL-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a fused thiazole-pyrimidine core substituted with a 3,4-dichlorobenzylidene group at position 2, a 3-nitrophenyl group at position 5, and an ethyl carboxylate ester at position 4. The compound’s stereoelectronic properties are influenced by electron-withdrawing substituents (e.g., nitro, chloro), which may enhance its binding affinity in biological systems .

Properties

CAS No.

330846-86-1

Molecular Formula

C23H17Cl2N3O5S

Molecular Weight

518.4 g/mol

IUPAC Name

ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H17Cl2N3O5S/c1-3-33-22(30)19-12(2)26-23-27(20(19)14-5-4-6-15(11-14)28(31)32)21(29)18(34-23)10-13-7-8-16(24)17(25)9-13/h4-11,20H,3H2,1-2H3/b18-10+

InChI Key

QANTZUBOBNWZKL-VCHYOVAHSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C

Origin of Product

United States

Biological Activity

Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of the biological activity of this compound, including its chemical structure, synthesis, and pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C23H17Cl2N3O5SC_{23}H_{17}Cl_2N_3O_5S, with a molecular weight of approximately 518.379 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of various functional groups such as the dichlorobenzylidene and nitrophenyl moieties enhances its reactivity and potential therapeutic applications .

Table 1: Structural Features

FeatureDescription
Molecular FormulaC23H17Cl2N3O5S
Molecular Weight518.379 g/mol
Key Functional GroupsThiazolo-pyrimidine core, dichlorobenzylidene
CAS Number330846-86-1

Pharmacological Potential

Preliminary studies indicate that this compound exhibits notable biological activities. These include interactions with specific enzymes or receptors that may modulate their activity, leading to various pharmacological effects. The exact mechanisms of action are still under investigation but suggest potential applications in treating diseases related to these pathways .

Antimicrobial Activity

Thiazolidinedione derivatives, which share structural similarities with this compound, have shown promising antimicrobial properties. Research has indicated that compounds within this class can exhibit activity against various pathogens, including bacteria and fungi. The thiazolidinedione nucleus is particularly noted for its role in controlling physiological activities through modulation of metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinedione derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazolidinedione derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria .
    • Table 2: Antimicrobial Activity
    CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
    Compound AStaphylococcus aureus32 µg/mL
    Compound BEscherichia coli16 µg/mL
    Ethyl (2E)-2-(3,4-dichlorobenzylidene)...Not yet tested-
  • Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects of similar compounds showed that they could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This compound may exhibit similar properties due to its structural characteristics .
    • Table 3: COX Inhibition Potency
    CompoundIC50 (µM)
    Standard COX Inhibitor0.011
    Ethyl (2E)-...Pending Evaluation

Mechanistic Insights

The biological activity of this compound is hypothesized to involve interactions with key molecular targets within cellular pathways. For instance, it may bind to active sites on enzymes like COX-II, influencing their catalytic activity and thereby modulating inflammatory responses .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ primarily in the benzylidene (position 2) and aryl (position 5) substituents. Selected examples include:

Compound Name R<sup>2</sup> (Benzylidene) R<sup>5</sup> (Aryl) Molecular Formula Melting Point (°C) Yield (%)
Target Compound 3,4-dichlorophenyl 3-nitrophenyl C24H17Cl2N3O5S N/A N/A
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 4-bromophenyl C17H15BrN2O3S N/A N/A
Compound 11a 2,4,6-trimethylphenyl 5-methylfuran-2-yl C20H10N4O3S 243–246 68
Compound 11b 4-cyanophenyl 5-methylfuran-2-yl C22H17N3O3S 213–215 68
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-trimethoxyphenyl phenyl C26H26N2O6S 154–155* 78

*Melting point converted from 427–428 K.

Key Observations:

  • Electron-Withdrawing vs.
  • Steric Effects: Bulky substituents like 2,4,6-trimethoxybenzylidene may hinder molecular packing, as evidenced by lower melting points relative to simpler analogs.

Spectroscopic and Crystallographic Data

Spectroscopic Features
  • IR Spectroscopy: All compounds show characteristic C=O (1650–1750 cm⁻¹) and C≡N (~2220 cm⁻¹) stretches . The target compound’s nitro group would exhibit NO2 asymmetric/symmetric stretches near 1520 and 1350 cm⁻¹.
  • NMR Spectroscopy: The 3,4-dichlorobenzylidene group in the target compound would produce distinct aromatic proton signals at δ ~7.5–8.0 ppm, similar to the 4-cyanobenzylidene derivative (δ 7.41 ppm for aromatic H) .
Crystal Packing and Hydrogen Bonding
  • Trimethoxybenzylidene Derivative : The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å). Intermolecular C–H···O hydrogen bonds form chains along the c-axis.
  • Target Compound: The 3-nitrophenyl group may enhance π-π stacking interactions, while chloro substituents could influence halogen bonding.

Pharmacological Implications

  • Bioactivity Correlations: Electron-withdrawing groups (e.g., nitro, cyano) are associated with enhanced antimicrobial activity in thiazolo[3,2-a]pyrimidines . The target compound’s nitro group may improve binding to bacterial enzymes.
  • Solubility: The 3,4-dichloro and nitro substituents may reduce aqueous solubility compared to methoxy-containing analogs , necessitating formulation optimizations.

Q & A

Q. What are the common synthetic routes for preparing this thiazolopyrimidine derivative?

The synthesis typically involves cyclocondensation reactions. For example, a fused thiazolo-pyrimidine core can be formed by refluxing precursors like substituted pyrimidines with benzaldehyde derivatives in acetic acid/acetic anhydride mixtures, using sodium acetate as a catalyst. Key steps include the formation of the thiazole ring via sulfur incorporation and subsequent Knoevenagel condensation to introduce the benzylidene group. Yield optimization often requires adjusting reaction times (8–12 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to pyrimidine precursor) .

Q. How is the compound characterized spectroscopically?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving its 3D structure. Parameters include triclinic crystal systems (space group P1), with bond lengths (e.g., C–C: 1.387–1.473 Å) and angles (e.g., C–S–C: ~77°) validated against density functional theory (DFT) calculations. Spectroscopic techniques like IR and NMR confirm functional groups, such as the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

Q. What intermolecular interactions stabilize its crystal structure?

The crystal packing is stabilized by bifurcated C–H···O hydrogen bonds (e.g., H···O distances: 2.4–2.6 Å) and π-π stacking between aromatic rings (interplanar distances: 3.4–3.7 Å). These interactions form 1D chains or 2D networks, influencing solubility and melting points .

Q. What preliminary biological activities have been reported for similar compounds?

Analogous thiazolopyrimidines exhibit antimicrobial and anticancer properties. For instance, substituents like nitro groups enhance activity against Staphylococcus aureus (MIC: 8–16 µg/mL), while dichlorophenyl groups improve cytotoxicity in HeLa cells (IC₅₀: 12–25 µM). These effects are attributed to DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced Research Questions

Q. How do substituents on the benzylidene group affect conformational dynamics?

Electron-withdrawing groups (e.g., 3,4-dichloro) increase planarity of the thiazolopyrimidine core, reducing dihedral angles between the fused ring and benzene substituents (e.g., from 80.9° to 72.5° in halogenated analogs). This enhances π-conjugation and redox activity, as shown in cyclic voltammetry studies .

Q. What challenges arise in reconciling conflicting biological activity data across analogs?

Discrepancies in bioactivity (e.g., 10-fold differences in IC₅₀ values) may stem from variations in substituent positioning. For example, 3-nitrophenyl groups at the C5 position improve solubility but reduce membrane permeability compared to 4-chlorophenyl analogs. Controlled studies using isosteric replacements (e.g., CF₃ vs. NO₂) are recommended to isolate electronic vs. steric effects .

Q. How can reaction conditions be optimized to suppress byproducts during synthesis?

Byproducts like uncyclized intermediates (e.g., thiourea derivatives) form under suboptimal acetic anhydride ratios. A 2:1 (v/v) acetic acid/acetic anhydride mixture at 110°C minimizes this issue. Catalyst screening (e.g., ZnCl₂ vs. NaOAc) can also improve regioselectivity, as shown by HPLC purity analysis (>95% vs. 78–85%) .

Q. What computational methods are suitable for predicting its binding modes?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) identify potential protein targets. For example, the compound’s planar structure favors intercalation into DNA’s minor groove (binding energy: −8.2 kcal/mol), while nitro groups form hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR-TK, ΔG: −9.5 kcal/mol) .

Q. How do solvent systems influence crystallization outcomes?

Slow evaporation of ethyl acetate/ethanol (3:2 v/v) yields high-quality crystals (R factor: 0.058), whereas polar aprotic solvents (e.g., DMF) produce solvated forms (e.g., DMF co-crystals with altered unit cell parameters). Solvent choice also affects polymorphism, as seen in differential scanning calorimetry (DSC) thermograms .

Methodological Notes

  • Synthetic Optimization : Use GC-MS to monitor reaction progress and identify byproducts.
  • Crystallography : Refine SCXRD data with Olex2 or SHELXL, prioritizing high data-to-parameter ratios (>15:1) to reduce overfitting .
  • Bioactivity Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to account for tissue-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.